molecular formula C11H18N2 B091685 N-Benzyl-N,N'-dimethylethylenediamine CAS No. 102-11-4

N-Benzyl-N,N'-dimethylethylenediamine

Cat. No.: B091685
CAS No.: 102-11-4
M. Wt: 178.27 g/mol
InChI Key: PVFIKWLTVKSXED-UHFFFAOYSA-N
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Description

N-Benzyl-N,N’-dimethylethylenediamine is an organic compound with the molecular formula C11H18N2. It is a clear, pale yellow liquid with a molecular weight of 178.27 g/mol. This compound is known for its applications in chemical synthesis and has a variety of uses in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N’-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of N-Benzyl-N,N’-dimethylethylenediamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N’-dimethylethylenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N,N’-dimethylethylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N,N’-dimethylethylenediamine is unique due to its specific combination of benzyl and dimethyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

N'-benzyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFIKWLTVKSXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059245
Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-11-4
Record name N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=102-11-4
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Record name N-Benzyl-N,N'-dimethylethylenediamine
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Record name N-Benzyl-N,N'-dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)-
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Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Record name N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Benzyl-N,N'-dimethylethylenediamine interact with flavins and what are the downstream effects?

A1: this compound can act as a hydrogen donor when interacting with flavins like riboflavin tetrabutyrate. Research suggests that hydrogen bonding between the amine and the flavin molecule at specific sites (N(1), O(12), O(14), N(3)H, and N(5)) increases the electrophilicity of the N(5) position on the flavin []. This enhanced electrophilicity facilitates hydrogen abstraction from the amine by the flavin in its triplet state, particularly in a solvent like carbon tetrachloride []. This interaction is important for understanding the reactivity and potential catalytic roles of flavins in various chemical and biological systems.

Q2: Can this compound be used to study metal-catalyzed reactions?

A2: Yes, this compound can be a valuable tool in studying metal-catalyzed reactions, particularly amide hydrolysis. For instance, it can be conjugated with acrylamide to create a chelating amide ligand []. This ligand, through its carbonyl group, can coordinate with metal ions like copper(II) via a six-membered chelate ring. This complex then exhibits catalytic activity in amide hydrolysis, with each copper(II) ion facilitating the hydrolysis of multiple substrate molecules []. This example demonstrates the utility of this compound in designing model systems to investigate the mechanisms of metal-catalyzed reactions.

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